![molecular formula C7H5BrN2OS2 B1149201 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 113544-53-9](/img/structure/B1149201.png)

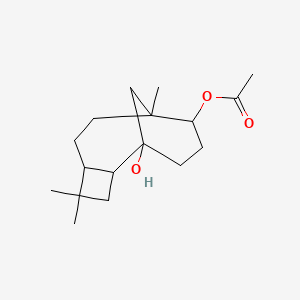

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

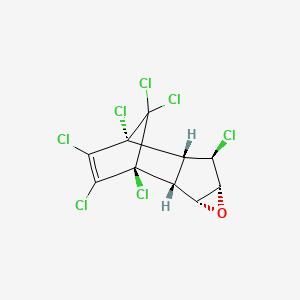

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a chemical compound that belongs to the class of pyrrolopyrimidines . It has been synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . This compound has been studied for its potential anticancer properties .

Synthesis Analysis

The synthesis of this compound involves a microwave technique, which is a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The chemical structure of the synthesized derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . Further structural analysis can be performed using techniques such as X-ray diffraction .Aplicaciones Científicas De Investigación

Synthesis and Characterization :

- Shaker et al. (2011) describe an efficient method for synthesizing pyrrolo[2,3-d]pyrimidine-2,4-dione derivatives using controlled microwave heating, characterized by elemental analysis and spectroscopy techniques (Shaker, Sadek, Hafez, & Elrady, 2011).

- Tsupak et al. (2003) focus on the reaction of pyrrolo[3,4-d]pyrimidine-2,4-dione with 1,3-diketones to form pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-diones, highlighting the rich π-electron character of the pyrrole ring (Tsupak, Shevchenko, Pozharskii, & Tkachenko, 2003).

Novel Derivative Synthesis :

- Gatta et al. (1994) report on the synthesis of pyrrolo[2, 1-f]purine-2,4-diones, starting from specific pyrimidine derivatives, introducing a new approach for creating structurally diverse compounds (Gatta, Giudice, Borioni, & Mustazza, 1994).

Pharmacological Applications :

- Pittalà et al. (2006) discovered a new series of compounds characterized by a 1H-pyrrolo[2,3-d]-pyrimidine-2,4(3H,7H)-dione system, showing high affinity and selectivity for alpha(1)-adrenoceptor ligands, with potential implications in pharmacology (Pittalà, Romeo, Salerno, Siracusa, Modica, Materia, Mereghetti, Cagnotto, Mennini, Marucci, Angeli, & Russo, 2006).

Green Synthesis Approaches :

- Ryzhkova, Fakhrutdinov, and Elinson (2021) developed a green, non-catalytic process for synthesizing pyrrolo[2,3-d]pyrimidines, emphasizing environmentally friendly and efficient production methods (Ryzhkova, Fakhrutdinov, & Elinson, 2021).

Antimicrobial Activity :

- Sharma et al. (2011) synthesized novel pyrimidine-2,4-(1H,3H)-diones, showing promising antimicrobial activity, indicating their potential in treating infections (Sharma, Shrivastava, Singla, & Bhat, 2011).

Structural and Computational Exploration :

- Ashraf et al. (2019) conducted a study on (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, using spectral techniques and computational methods for structural analysis, highlighting their potential for further exploration in various scientific applications (Ashraf, Khalid, Tahir, Yaqub, Naseer, Kamal, Saifullah, Braga, Shafiq, & Rauf, 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c10-5-4-3(1-2-7-4)8-6(11)9-5/h1-2,7H,(H2,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRITDQWGPSXPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1NC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343770 |

Source

|

| Record name | 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65996-50-1 |

Source

|

| Record name | 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1149126.png)

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1149138.png)